6-Methyl-2-(3-nitrophenyl)pyrimidine 1-oxide

Overview

Description

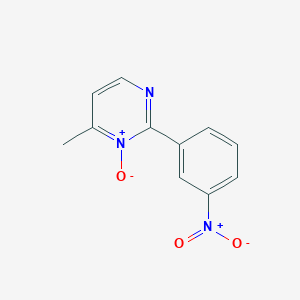

6-Methyl-2-(3-nitrophenyl)pyrimidine 1-oxide is a chemical compound with the molecular formula C11H9N3O3. It is primarily used in scientific research and is known for its unique structural properties. This compound is characterized by a pyrimidine ring substituted with a methyl group at the 6th position and a nitrophenyl group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-(3-nitrophenyl)pyrimidine 1-oxide typically involves the reaction of 6-methylpyrimidine with 3-nitrobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-(3-nitrophenyl)pyrimidine 1-oxide undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form different nitro derivatives.

Reduction: The nitro group can be reduced to an amino group under specific conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structural properties allow it to participate in various chemical reactions, including:

- Oxidation : The nitrophenyl group can be oxidized to form different nitro derivatives.

- Reduction : The nitro group can be reduced to an amino group.

- Substitution Reactions : It can undergo nucleophilic substitution reactions at the pyrimidine ring.

Biology

Research has indicated that 6-Methyl-2-(3-nitrophenyl)pyrimidine 1-oxide exhibits significant biological activities , including:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains, demonstrating effectiveness comparable to standard antibiotics. For example, minimum inhibitory concentrations (MICs) suggest its potential as an antimicrobial agent against Gram-positive bacteria .

- Anticancer Properties : The compound has been investigated for its ability to inhibit cell proliferation in cancer cell lines such as breast and colon cancer cells. Mechanistically, it may inhibit enzymes involved in DNA replication and protein synthesis, leading to apoptosis in malignant cells .

Medicine

In the medical field, this compound is being studied for its potential therapeutic effects in treating various diseases. Its mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes critical for nucleic acid synthesis, impacting cell division.

- Receptor Interaction : It may interact with cellular receptors that regulate apoptosis and cell cycle progression .

Case Studies

Several studies have evaluated the efficacy of this compound:

- Antimicrobial Efficacy Study : A study published in the Chemical and Pharmaceutical Bulletin assessed various pyrimidine derivatives for antibacterial activity, revealing significant inhibition against multiple bacterial strains .

- Anticancer Activity Research : A recent publication highlighted the compound's ability to induce apoptosis in cancer cells through mitochondrial pathways. The study reported IC50 values indicating effective concentrations for inducing cell death in cancerous tissues .

Summary of Research Findings

| Application Area | Findings |

|---|---|

| Antimicrobial Activity | Effective against Gram-positive bacteria; MIC values comparable to standard antibiotics |

| Anticancer Properties | Induces apoptosis in breast and colon cancer cells; inhibits DNA replication |

| Synthesis Method | Reaction of 6-methylpyrimidine with 3-nitrobenzaldehyde under basic conditions |

Mechanism of Action

The mechanism of action of 6-Methyl-2-(3-nitrophenyl)pyrimidine 1-oxide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

2-(3-Nitrophenyl)pyrimidine: Lacks the methyl group at the 6th position.

6-Methyl-2-phenylpyrimidine: Lacks the nitro group on the phenyl ring.

2-(3-Aminophenyl)pyrimidine: The nitro group is replaced with an amino group.

Uniqueness

6-Methyl-2-(3-nitrophenyl)pyrimidine 1-oxide is unique due to the presence of both the methyl group at the 6th position and the nitrophenyl group at the 2nd position. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Biological Activity

6-Methyl-2-(3-nitrophenyl)pyrimidine 1-oxide is a synthetic compound with a unique pyrimidine structure that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.

- Molecular Formula : C11H9N3O3

- IUPAC Name : this compound

- CAS Number : 210036-45-6

This compound features a methyl group at the 6th position and a nitrophenyl group at the 2nd position of the pyrimidine ring, which influences its reactivity and biological interactions.

Synthesis

The synthesis typically involves the reaction of 6-methylpyrimidine with 3-nitrobenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction conditions are crucial for achieving optimal yields and purity of the product.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

Antimicrobial Activity

Studies have demonstrated that this compound possesses notable antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness comparable to standard antibiotics. For instance, in vitro assays revealed minimum inhibitory concentrations (MICs) that suggest its potential as an antimicrobial agent.

Anticancer Properties

The compound has also been investigated for its anticancer activity. It appears to inhibit cell proliferation in several cancer cell lines, including breast and colon cancer cells. The mechanism is believed to involve the inhibition of DNA replication and protein synthesis, leading to apoptosis in malignant cells.

The biological effects of this compound are attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in nucleic acid synthesis, which is critical for cell division and proliferation.

- Receptor Interaction : It may also interact with cellular receptors that regulate apoptosis and cell cycle progression.

Case Studies

Several studies have been conducted to evaluate the biological efficacy of this compound:

- Antimicrobial Efficacy : In a study published in the Chemical and Pharmaceutical Bulletin, various derivatives of pyrimidine were assessed for their antibacterial activity. The results indicated that compounds similar to this compound showed significant inhibition against Gram-positive bacteria .

- Anticancer Activity : A recent publication highlighted the compound's ability to induce apoptosis in cancer cells through mitochondrial pathways. The study reported IC50 values indicating effective concentration levels for inducing cell death in cancerous tissues .

Research Findings Summary Table

Q & A

Basic Questions

Q. What synthetic routes are effective for preparing 6-methyl-2-(3-nitrophenyl)pyrimidine 1-oxide?

The compound can be synthesized via Hantzsch-type cyclocondensation using methyl 2-(3-nitrophenyl)acetoacetate and 6-amino-1,3-dimethyluracil in ethanol under reflux, followed by selective N-oxidation. For N-oxide formation, m-chloroperbenzoic acid (m-CPBA) or enzymatic oxidation via cytochrome P450-dependent systems (for lab-scale biological studies) are viable methods. Ensure reaction pH and temperature are optimized to avoid over-oxidation or decomposition .

Q. How can the structure of this compound be validated experimentally?

Use multinuclear NMR spectroscopy (e.g., H, C) to confirm the pyrimidine core and substituent positions. For example, the 3-nitrophenyl group’s aromatic protons appear as distinct multiplets in the δ 7.5–8.2 ppm range, while the N-oxide group alters chemical shifts of adjacent protons. High-resolution mass spectrometry (HRMS) and IR spectroscopy (C=O stretch ~1650–1700 cm) further validate molecular weight and functional groups. X-ray crystallography may resolve tautomeric ambiguities in the pyrimidine ring .

Q. What are the key stability considerations for this compound during storage?

The N-oxide moiety is susceptible to reduction under acidic or reductive conditions . Store the compound in anhydrous, oxygen-free environments at –20°C, preferably with desiccants. Avoid prolonged exposure to light, as the 3-nitrophenyl group may undergo photodegradation. Stability assays using HPLC-PDA over 72 hours at varying pH (4–9) are recommended to assess decomposition pathways .

Q. Which solvents and conditions are optimal for its purification?

Column chromatography with silica gel and a gradient of ethyl acetate/hexane (20–50%) effectively separates byproducts. For recrystallization, use ethanol or acetonitrile due to moderate solubility (~5–10 mg/mL at 25°C). Note that polar aprotic solvents like DMSO may induce tautomerization, complicating purity analysis .

Q. How does the 3-nitrophenyl substituent influence electronic properties?

The nitro group acts as a strong electron-withdrawing meta-director , polarizing the pyrimidine ring and increasing electrophilicity at the 4- and 6-positions. This enhances reactivity in nucleophilic substitution or cross-coupling reactions. DFT calculations (e.g., B3LYP/6-31G*) can quantify charge distribution and predict sites for functionalization .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of N-oxide formation in this compound?

N-Oxidation at the 1-position (pyrimidine ring) is favored over other positions due to electron-donating effects of the 6-methyl group , which stabilizes the transition state during oxidation. Substituent-induced tautomerism (e.g., keto-enol equilibria) further directs reactivity. Competitive experiments with isotopic labeling (N or O) and kinetic studies (e.g., stopped-flow UV-Vis) can elucidate rate-determining steps .

Q. How do conflicting spectral data for tautomeric forms impact structural analysis?

Tautomerism between the 1-oxide and 3-oxide forms can lead to discrepancies in NMR or IR data. To resolve this, conduct variable-temperature NMR (VT-NMR) in DMSO-d: tautomeric equilibria shift with temperature, revealing distinct signals for each form. Computational modeling (e.g., Gaussian) can simulate spectra and assign peaks definitively .

Q. What strategies mitigate side reactions during functionalization of the pyrimidine ring?

Protect the N-oxide group with trimethylsilyl chloride (TMSCl) prior to reactions at the 4- or 6-positions. For Suzuki-Miyaura coupling, use Pd(PPh) and KCO in toluene/water (3:1) at 80°C to minimize deoxygenation. Monitor reactions via TLC with UV visualization, as intermediates may fluoresce under 254 nm .

Q. How can in vitro biological activity assays be designed for this compound?

Screen for kinase inhibition (e.g., PI3Kα) or antimicrobial activity using microbroth dilution (MIC assays). Prepare stock solutions in DMSO (<0.1% final concentration) to avoid solvent toxicity. Include positive controls (e.g., staurosporine for kinase assays) and validate results with dose-response curves (IC determination). LC-MS/MS can confirm compound integrity post-assay .

Q. What analytical methods resolve contradictions in reported reaction yields?

Conflicting yields may arise from unoptimized workup protocols or impurities in starting materials. Employ design of experiments (DoE) to systematically vary parameters (e.g., temperature, catalyst loading). Use UPLC-MS for real-time monitoring of reaction progress and quantify intermediates. Statistical tools (e.g., ANOVA) identify critical factors affecting yield .

Properties

IUPAC Name |

6-methyl-2-(3-nitrophenyl)-1-oxidopyrimidin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O3/c1-8-5-6-12-11(13(8)15)9-3-2-4-10(7-9)14(16)17/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQSQIMJVHWOCMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[N+](C(=NC=C1)C2=CC(=CC=C2)[N+](=O)[O-])[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.